1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea 1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 1351599-74-0
VCID: VC7635085
InChI: InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(10-13)22-16(24)21-11-15(23)9-12-5-2-1-3-6-12/h1-8,10,15,23H,9,11H2,(H2,21,22,24)
SMILES: C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Molecular Formula: C17H17F3N2O2
Molecular Weight: 338.33

1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea

CAS No.: 1351599-74-0

Cat. No.: VC7635085

Molecular Formula: C17H17F3N2O2

Molecular Weight: 338.33

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea - 1351599-74-0

Specification

CAS No. 1351599-74-0
Molecular Formula C17H17F3N2O2
Molecular Weight 338.33
IUPAC Name 1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(10-13)22-16(24)21-11-15(23)9-12-5-2-1-3-6-12/h1-8,10,15,23H,9,11H2,(H2,21,22,24)
Standard InChI Key SPYIRHBZRBDLIR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea features a urea backbone (-NH-C(O)-NH-\text{-NH-C(O)-NH-}) bridging two aromatic moieties: a 2-hydroxy-3-phenylpropyl group and a 3-(trifluoromethyl)phenyl group. The hydroxy group at the second carbon of the propyl chain introduces potential hydrogen-bonding interactions, while the electron-withdrawing trifluoromethyl group at the meta position of the phenyl ring may enhance metabolic stability and receptor binding affinity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
CAS Number1351599-74-0
Molecular FormulaC17H17F3N2O2\text{C}_{17}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight338.33 g/mol
IUPAC Name1-(2-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Key Functional GroupsUrea, hydroxy, trifluoromethyl, phenyl

Positional Isomerism and Analogues

Structural analogs of this compound, such as 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea (CAS 1351584-68-3), differ in the placement of the trifluoromethyl group (ortho vs. para), which can significantly alter electronic and steric properties . Another variant, 1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS 1396882-35-1), relocates the hydroxy group to the third carbon, potentially affecting conformational flexibility . Such subtle modifications underscore the importance of structure-activity relationship (SAR) studies in optimizing pharmacological profiles.

Synthesis and Manufacturing

General Synthetic Routes

While explicit synthetic protocols for 1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea remain undisclosed, diaryl ureas are typically synthesized via the reaction of an isocyanate with an amine. For this compound, the likely pathway involves:

  • Formation of the 3-(trifluoromethyl)phenyl isocyanate through phosgenation of the corresponding aniline.

  • Coupling with 2-hydroxy-3-phenylpropylamine under anhydrous conditions to yield the urea linkage .

Challenges in Optimization

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated to be ~3.2, indicating moderate lipophilicity conducive to membrane permeability. The trifluoromethyl group enhances lipid solubility, while the hydroxy group may improve aqueous solubility at physiological pH, suggesting balanced bioavailability .

Stability Considerations

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Receptor Tyrosine Kinases (RTKs): Potential inhibition of VEGF and EGF receptors, critical in tumor vasculogenesis.

  • MAPK/ERK Pathway: Interference with RAF-mediated signaling could induce apoptosis in hyperproliferative cells.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Evaluate IC50 values against cancer cell lines (e.g., MCF-7, A549) to establish potency.

  • Kinase Profiling: Use high-throughput assays to identify primary molecular targets.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

Structural Optimization

  • Explore substitutions at the hydroxy position (e.g., etherification) to modulate solubility.

  • Investigate alternative fluorinated groups (e.g., difluoromethyl) to balance potency and metabolic stability .

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